

physical and chemical properties of methylphosphonate esters

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Compound of Interest

Compound Name: *Methylphosphonate*

Cat. No.: *B1257008*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Methylphosphonate** Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate esters are a class of organophosphorus compounds characterized by a methyl group and one or more ester groups attached to a central phosphorus atom. These compounds are of significant interest across various scientific disciplines, from materials science to medicinal chemistry. Their applications range from serving as flame retardants and industrial additives to their critical role as precursors in the synthesis of chemical warfare agents, which places them under the regulation of the Chemical Weapons Convention. In the pharmaceutical realm, the phosphonate moiety is a key bioisostere for phosphates, and its esters are widely explored in prodrug strategies to enhance the cellular permeability of therapeutic agents. This guide provides a comprehensive overview of the core physical and chemical properties of **methylphosphonate** esters, detailed experimental protocols for their characterization, and a look into their applications in drug development.

Physical Properties

The physical state of **methylphosphonate** esters is dictated by the nature of the alkyl or aryl groups attached to the ester oxygen atoms. Simple, short-chain dialkyl **methylphosphonates**, such as dimethyl **methylphosphonate** (DMMP), are typically colorless liquids at room

temperature. Their physical properties are crucial for handling, storage, and application-specific formulations.

General Properties

Methylphosphonate esters are generally polar molecules, leading to some solubility in water and miscibility with a range of organic solvents. For instance, DMMP is completely miscible with water, ethanol, ether, benzene, and acetone. The solubility in organic solvents can be enhanced by the esterification of the more polar phosphonic acids.

Tabulated Physical Data

The following tables summarize key physical property data for representative **methylphosphonate** esters.

Table 1: Physical Properties of Dimethyl **Methylphosphonate** (DMMP)

Property	Value	Reference
CAS Number	756-79-6	
Molecular Formula	$C_3H_9O_3P$	
Molecular Weight	124.08 g/mol	
Appearance	Colorless liquid	
Melting Point	-50 °C	
Boiling Point	181 °C	
Density	1.145 g/mL at 25 °C	
Refractive Index (n^{20}/D)	1.413	
Flash Point	68-69 °C	
Vapor Pressure	0.8 mmHg at 25 °C	

Table 2: Physical Properties of Other **Methylphosphonate** Esters

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
Ethyl methyl methylphosphonate	18755-36-7	C ₄ H ₁₁ O ₃ P	138.10	Not widely reported
Monoethyl methylphosphonate	1832-53-7	C ₃ H ₉ O ₃ P	124.08	Not widely reported
Methyl pinacolyl methylphosphonate	7040-59-7	C ₈ H ₁₉ O ₃ P	194.21	Not widely reported

Chemical Properties and Reactivity

The chemical behavior of **methylphosphonate** esters is dominated by the electrophilic nature of the phosphorus atom and the reactivity of the P-C and P-O-C bonds.

Synthesis: The Michaelis-Arbuzov Reaction

The most common and versatile method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For **methylphosphonates**, this typically involves reacting trimethyl phosphite with a methyl halide, like methyl iodide. The reaction proceeds via a quasi-phosphonium salt intermediate which then rearranges to the thermodynamically stable phosphonate ester.

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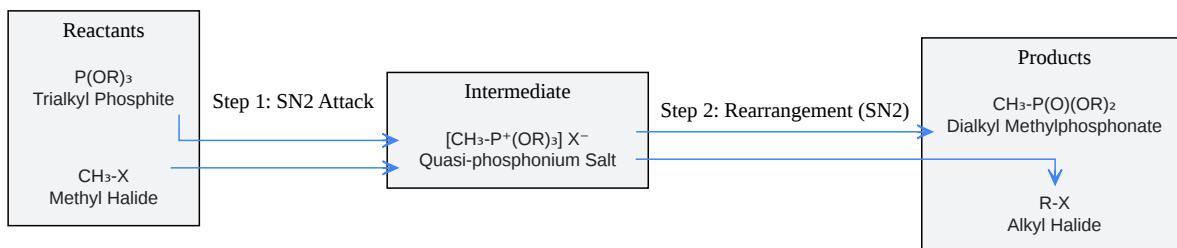
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Michaelis-Arbuzov reaction pathway for **methylphosphonate** ester synthesis.

- **Setup:** A round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.
- **Reagents:** Combine methyl iodide (1 equivalent) and triethyl phosphite (1.1 equivalents) in the flask.
- **Reaction:** Heat the mixture under a nitrogen atmosphere. The reaction is exothermic and may need initial cooling, followed by heating to ~100-150°C to ensure completion.
- **Monitoring:** The progress of the reaction can be monitored by ^{31}P NMR spectroscopy, observing the disappearance of the phosphite peak (around +140 ppm) and the appearance of the phosphonate peak (around +25 to +30 ppm).
- **Workup:** After the reaction is complete (typically 2-4 hours), the mixture is cooled to room temperature.

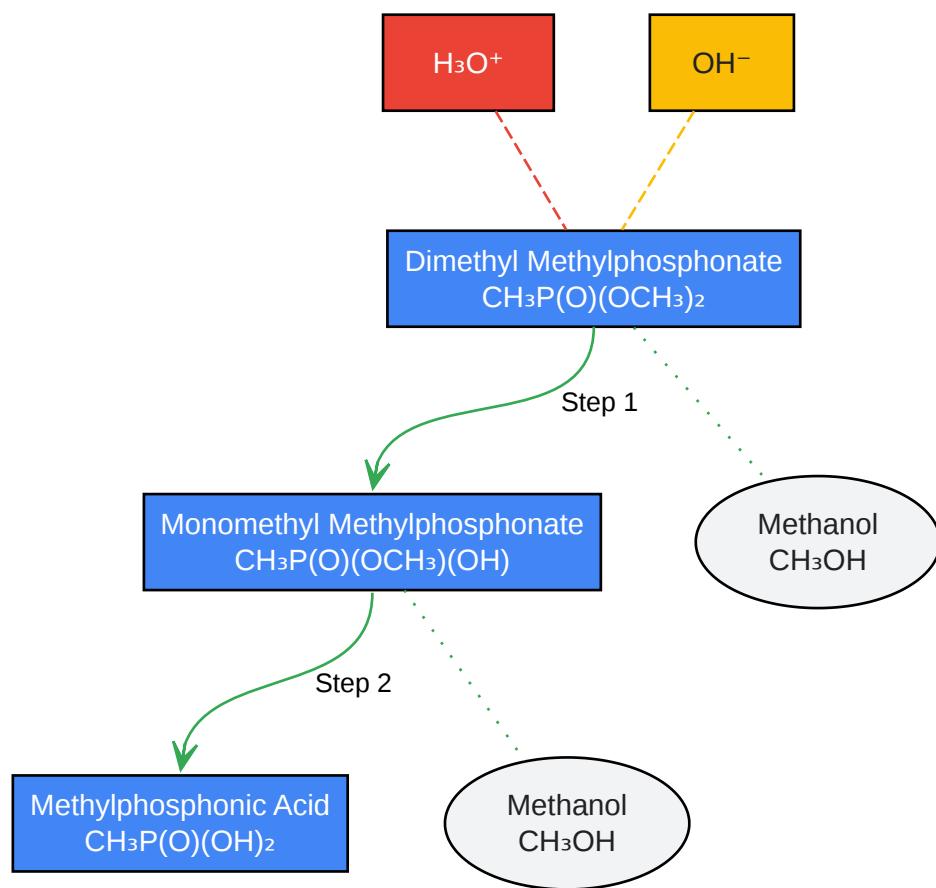
- Purification: The product is purified by vacuum distillation to remove the ethyl iodide byproduct and any unreacted starting materials.

Hydrolysis

Methylphosphonate esters are susceptible to hydrolysis under both acidic and basic conditions, cleaving the P-O-C ester bond to yield methylphosphonic acid and the corresponding alcohol. The hydrolysis typically occurs in two consecutive steps for diesters.

The ester is heated under reflux with a dilute mineral acid (e.g., HCl). The reaction is reversible, so an excess of water is used to drive the equilibrium towards the products. The mechanism involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, followed by nucleophilic attack by water.

This is the more common method, involving heating the ester with an aqueous solution of a strong base like sodium hydroxide. The reaction is essentially irreversible because the resulting phosphonate anion is resonance-stabilized and shows little tendency to react with the alcohol. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic phosphorus center.



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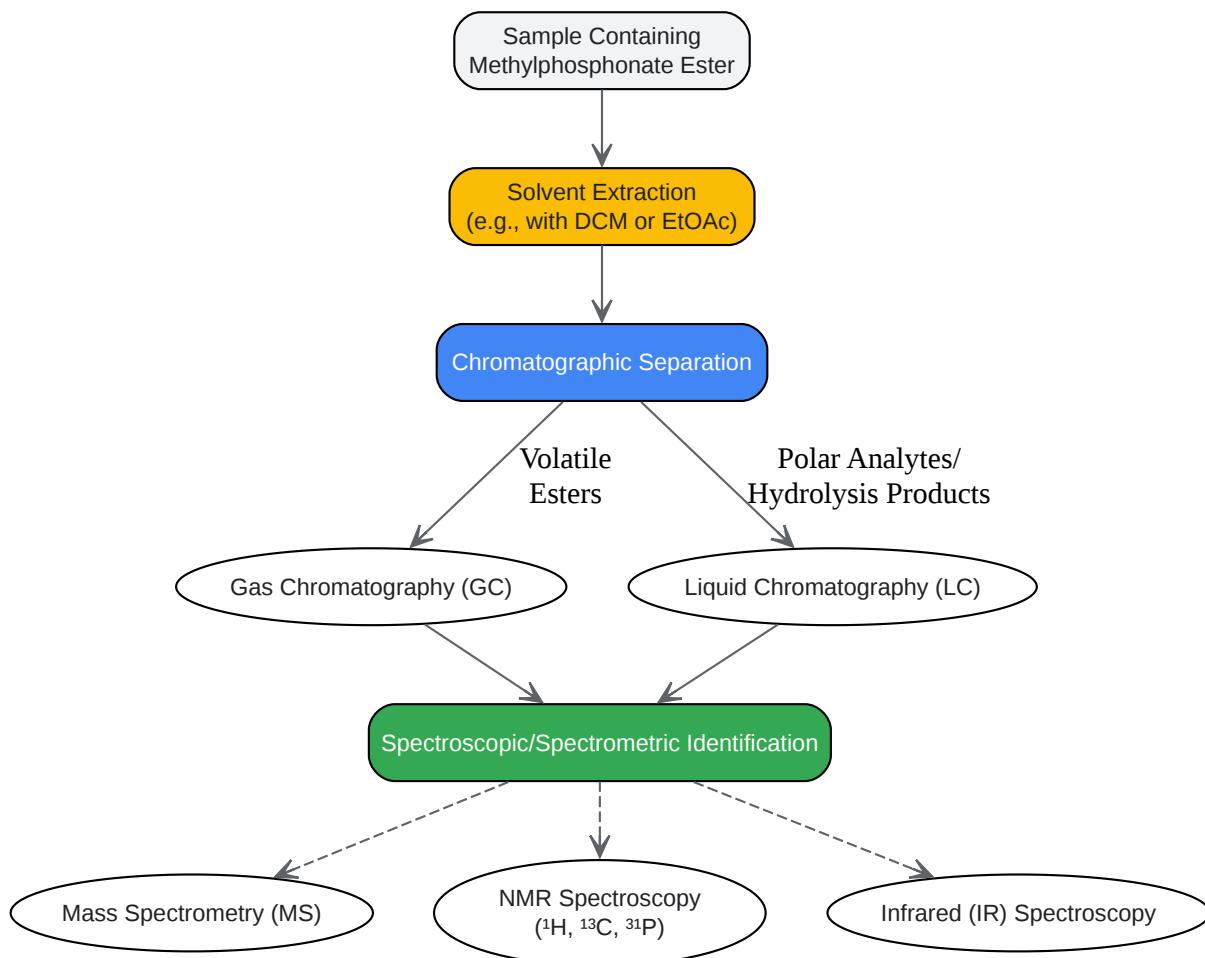
Stepwise hydrolysis of dimethyl **methylphosphonate** (DMMP).

- Setup: Place DMMP (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
- Reagents: Add a 2M aqueous solution of sodium hydroxide (2.5 equivalents).
- Reaction: Heat the mixture to reflux for 2-4 hours.
- Monitoring: The reaction can be followed by GC to observe the disappearance of the DMMP peak.
- Workup: After cooling, the reaction mixture is acidified with concentrated HCl to a pH of ~1.
- Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate) to isolate the methylphosphonic acid.

- Purification: The solvent is removed under reduced pressure to yield the product.

Analytical Characterization

A suite of analytical techniques is employed to identify and quantify **methylphosphonate** esters and their related products.



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General analytical workflow for **methylphosphonate** esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of **methylphosphonate** esters.

- ^{31}P NMR: This is the most diagnostic technique. Dialkyl **methylphosphonates** typically show a signal in the range of +20 to +35 ppm relative to 85% H_3PO_4 .
- ^1H NMR: The protons on the methyl group directly attached to the phosphorus ($\text{P}-\text{CH}_3$) appear as a doublet due to coupling with the phosphorus atom ($^2\text{J}_{\text{PH}} \approx 17\text{-}18 \text{ Hz}$). The protons on the alkoxy groups ($\text{O}-\text{CH}_3$) also show a doublet ($^3\text{J}_{\text{PH}} \approx 10\text{-}11 \text{ Hz}$).
- ^{13}C NMR: Similar to ^1H NMR, the carbon atoms show coupling to the phosphorus atom. The $\text{P}-\text{CH}_3$ carbon appears as a doublet with a large coupling constant ($^1\text{J}_{\text{PC}} \approx 140\text{-}145 \text{ Hz}$).
- Sample Preparation: Dissolve approximately 10-20 mg of the **methylphosphonate** ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^{31}P NMR: Use a broadband probe tuned to the phosphorus frequency. A simple pulse-acquire sequence with proton decoupling is typically sufficient. Use an external standard of 85% H_3PO_4 for referencing.
- ^1H and ^{13}C NMR: Acquire standard proton and carbon spectra. Ensure sufficient resolution to observe the P-H and P-C coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

- P=O Stretch: A very strong and characteristic absorption band appears between 1200 and 1260 cm^{-1} .
- P-O-C Stretch: Strong bands are observed in the $1000\text{-}1050 \text{ cm}^{-1}$ region.
- P-C Stretch: A weaker absorption can be found around $700\text{-}800 \text{ cm}^{-1}$.
- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically from 4000 to 400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands corresponding to the P=O, P-O-C, and P-C functional groups.

Mass Spectrometry (MS)

MS, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used for identification and quantification.

- GC-MS: Suitable for volatile and thermally stable esters like DMMP. Electron ionization (EI) is commonly used.
- LC-MS: Essential for analyzing the non-volatile hydrolysis products like methylphosphonic acid. Electrospray ionization (ESI) is typically employed.
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).
- Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5MS) coupled to a mass spectrometer.
- GC Conditions:
 - Injector Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~280-300°C.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Data Analysis: Compare the obtained mass spectrum with library spectra for identification.

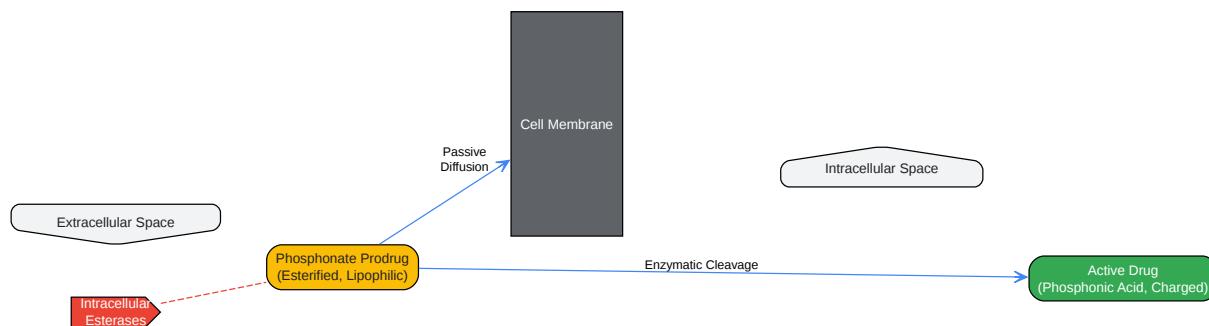
Applications in Drug Development

The phosphonate group is a well-established phosphate mimic in medicinal chemistry.

However, its dianionic nature at physiological pH hinders cell membrane permeability.

Esterification to form phosphonate prodrugs is a common strategy to mask these charges, improve lipophilicity, and enhance oral bioavailability.

These ester prodrugs are designed to be stable in the extracellular environment but are cleaved intracellularly by enzymes (e.g., esterases, phosphodiesterases) to release the active phosphonic acid drug.



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Mechanism of cellular uptake and activation of a phosphonate prodrug.

Examples in Drug Development

- Adefovir Dipivoxil: An oral prodrug of the acyclic nucleotide phosphonate adefovir. The pivaloyloxymethyl (POM) esters mask the phosphonate charge, allowing for oral absorption. It is used in the treatment of Hepatitis B.

- Tenofovir Disoproxil Fumarate (TDF): A widely used antiretroviral drug for HIV treatment. It is a diester prodrug of tenofovir, which is then metabolized intracellularly to the active diphosphate form.

The design of these prodrugs requires a delicate balance: the esters must be stable enough to survive first-pass metabolism but labile enough to be cleaved efficiently within the target cells.

Methylphosphonate esters, while not always the final prodrug form, are key intermediates and models for studying the stability and reactivity of these more complex systems.

Conclusion

Methylphosphonate esters are a fundamentally important class of organophosphorus compounds with diverse properties and applications. Their synthesis is well-established, and their reactivity, particularly hydrolysis, is a key characteristic. A thorough understanding of their physical and chemical properties, supported by robust analytical characterization, is essential for their safe handling and effective use, whether as industrial chemicals or as crucial components in the design of next-generation pharmaceuticals. The continued exploration of phosphonate chemistry promises to yield new materials and therapeutic agents with significant scientific and clinical impact.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com